2-methyl-6-[(Z)-2-phenylethenyl]pyridine
Description
Properties
Molecular Formula |
C14H13N |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-methyl-6-[(Z)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10- |
InChI Key |
SISOFUCTXZKSOQ-KHPPLWFESA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C\C2=CC=CC=C2 |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ylide Preparation and Reaction Conditions
- Ylide Synthesis : Triphenylphosphine reacts with benzyl halides under basic conditions (e.g., NaH or BuLi) to generate stabilized ylides. For example, benzyltriphenylphosphonium chloride is deprotonated to form the reactive ylide.
- Carbonyl Partner : 6-Formyl-2-methylpyridine serves as the aldehyde precursor. The reaction proceeds in anhydrous solvents like THF or DMF at 0–25°C.
- Stereochemical Control : The (Z)-selectivity is achieved using non-stabilized ylides and low-temperature conditions, which favor kinetic control.
Example Protocol
Yield and Limitations
- Yield : 70–85%.
- Challenges : Competing (E)-isomer formation (~15–20%) necessitates careful chromatographic separation.
Alkylation of Pyridine Derivatives
Alkylation strategies involve introducing the phenylethenyl group via nucleophilic substitution or metal-catalyzed coupling.
Nucleophilic Substitution
Suzuki-Miyaura Coupling
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) facilitates cross-coupling between 6-bromo-2-methylpyridine and (Z)-styrylboronic acid.
- Conditions : Aqueous Na₂CO₃, DME, 80°C, 12 hours.
- Yield : 65–78%.
Comparative Analysis of Methods
| Method | Reagents | Yield | Stereoselectivity (Z:E) | Key Advantage |
|---|---|---|---|---|
| Wittig Reaction | Ylide + 6-formyl-2-methylpyridine | 70–85% | 4:1 | High atom economy |
| Nucleophilic Substitution | 6-Hydroxy-2-methylpyridine + β-bromostyrene | 60–75% | 3:1 | No transition metals required |
| Suzuki Coupling | 6-Bromo-2-methylpyridine + styrylboronic acid | 65–78% | >20:1 | Excellent stereocontrol |
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors improve efficiency:
- Reactor Setup : Tubular reactor with immobilized Pd catalyst.
- Conditions : 20–80°C, residence time = 2 hours.
- Yield : 90% with >99% purity.
Purification and Characterization
- Chromatography : Silica gel column (petroleum ether/ethyl acetate) resolves (Z)/(E) isomers.
- Spectroscopy :
Case Study: Optimization of (Z)-Selectivity
A 2024 study compared ligands in Suzuki coupling to enhance stereocontrol:
| Ligand | Z:E Ratio | Yield |
|---|---|---|
| XPhos | 25:1 | 82% |
| SPhos | 18:1 | 75% |
| No ligand | 3:1 | 60% |
XPhos-modified Pd catalysts achieved superior (Z)-selectivity via steric hindrance minimization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(Z)-2-phenylethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-6-[(Z)-2-phenylethenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-[(Z)-2-phenylethenyl]pyridine involves its interaction with specific molecular targets. For instance, it can act as an antagonist for certain receptors, such as the metabotropic glutamate receptor subtype mGluR5 . This interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
SIB-1893 belongs to a class of pyridine-based mGluR5 antagonists. Below is a detailed comparison with structurally and functionally related compounds:
Key Structural Analogues
MPEP (2-Methyl-6-(Phenylethynyl)-Pyridine)
- Structure : Differs from SIB-1893 by replacing the styryl group with a phenylethynyl moiety.
- Mechanism : Potent mGluR5 antagonist (IC₅₀ = 0.37 µM) with secondary NMDA receptor inhibition at elevated concentrations .
- Neuroprotection : Reduces lesion volume in TBI models and improves motor recovery in rats post-injury .
- Limitations : Off-target NMDA effects complicate interpretation of mGluR5-specific roles .
SIB-1757 (6-Methyl-2-(Phenylazo)-3-Pyridinol) Structure: Contains an azo group instead of a styryl chain. Mechanism: First-generation mGluR5 antagonist (IC₅₀ = 0.37 µM) with lower selectivity than SIB-1893 . Utility: Used in early studies to map mGluR5 distribution in brain slices but largely superseded by newer analogues .
MTEP (3-[(2-Methyl-1,3-Thiazol-4-Yl)Ethynyl]Pyridine)
- Structure : Incorporates a thiazole ring, enhancing metabolic stability.
- Mechanism : Highly selective mGluR5 antagonist (IC₅₀ = 0.3 µM) without significant NMDA off-target effects .
- Advantage : Effective even when administered 6 hours post-injury, offering a broader therapeutic window than SIB-1893 or MPEP .
Functional Analogues
Fenobam (1-(3-Chlorophenyl)-3-(3-Methyl-5-Oxo-4H-Imidazol-2-Yl)Urea) Structure: Non-pyridine-based allosteric mGluR5 antagonist. Mechanism: Noncompetitive inhibitor with anxiolytic properties; explored for fragile X syndrome .
CHPG (2-Chloro-5-Hydroxyphenylglycine)
- Structure : Agonist with a phenylglycine backbone.
- Mechanism : Activates mGluR5, paradoxically reducing NMDA currents via downstream signaling (e.g., ERK/Akt pathways) .
- Contrast : Functional opposite of SIB-1893 but shares neuroprotective outcomes in stroke models .
Mechanistic Insights and Therapeutic Implications
Dual Mechanisms of Neuroprotection
SIB-1893 and MPEP exhibit overlapping neuroprotective effects, but their mechanisms diverge:
- mGluR5 Antagonism: Both compounds block mGluR5-mediated phosphoinositide hydrolysis, reducing glutamate excitotoxicity .
- NMDA Receptor Modulation: At higher doses (>10 µM), SIB-1893 and MPEP directly inhibit NMDA receptors, which may explain their efficacy in acute injury models . Notably, MTEP lacks this off-target activity, suggesting mGluR5 antagonism alone is insufficient for robust neuroprotection .
Data Tables
Table 1: Comparative Profiles of mGluR5-Targeting Compounds
Table 2: Neuroprotective Efficacy in Preclinical Models
Q & A
Q. How can regioselectivity challenges in functionalization be addressed?
Q. What protocols assess environmental toxicity and biodegradability?
- Methodological Answer : Follow OECD Guidelines 301 (ready biodegradability) and 211 (daphnia toxicity). Use LC-MS to track degradation metabolites in simulated wastewater (pH 7, 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
